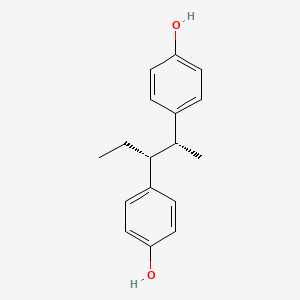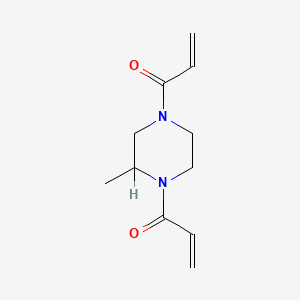
Naphthalen-1-yl (2,2,2-trichloroacetyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalen-1-yl (2,2,2-trichloroacetyl)carbamate is a chemical compound known for its unique structure and properties It is characterized by the presence of a naphthalene ring attached to a carbamate group, which is further linked to a trichloroacetyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalen-1-yl (2,2,2-trichloroacetyl)carbamate typically involves the reaction of naphthalen-1-ylamine with trichloroacetyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Naphthalen-1-ylamine and trichloroacetyl isocyanate.
Reaction Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane at a temperature range of 0-25°C.
Procedure: Naphthalen-1-ylamine is dissolved in the solvent, and trichloroacetyl isocyanate is added dropwise with continuous stirring. The reaction mixture is then allowed to stir for several hours until the completion of the reaction.
Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified using column chromatography or recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Naphthalen-1-yl (2,2,2-trichloroacetyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trichloroacetyl group is replaced by other nucleophiles.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield naphthalen-1-ylamine and trichloroacetic acid.
Oxidation and Reduction: The naphthalene ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Acidic hydrolysis is typically carried out using hydrochloric acid, while basic hydrolysis involves sodium hydroxide.
Oxidizing Agents: Potassium permanganate and chromium trioxide are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted carbamates can be formed.
Hydrolysis Products: Naphthalen-1-ylamine and trichloroacetic acid are the primary products of hydrolysis.
Oxidation and Reduction Products: Oxidation can lead to naphthoquinones, while reduction can yield dihydronaphthalenes.
Applications De Recherche Scientifique
Naphthalen-1-yl (2,2,2-trichloroacetyl)carbamate has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Naphthalen-1-yl (2,2,2-trichloroacetyl)carbamate involves its interaction with specific molecular targets. The trichloroacetyl group is known to act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity and disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalen-2-yl (2,2,2-trichloroacetyl)carbamate: Similar structure but with the naphthalene ring attached at the 2-position.
Naphthalen-1-yl (2,2,2-trichloroacetyl)urea: Contains a urea group instead of a carbamate group.
Naphthalen-1-yl (2,2,2-trichloroacetyl)thiocarbamate: Contains a thiocarbamate group instead of a carbamate group.
Uniqueness
Naphthalen-1-yl (2,2,2-trichloroacetyl)carbamate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
13562-03-3 |
|---|---|
Formule moléculaire |
C13H8Cl3NO3 |
Poids moléculaire |
332.6 g/mol |
Nom IUPAC |
naphthalen-1-yl N-(2,2,2-trichloroacetyl)carbamate |
InChI |
InChI=1S/C13H8Cl3NO3/c14-13(15,16)11(18)17-12(19)20-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H,17,18,19) |
Clé InChI |
XOQVMLWEVJIYNT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2OC(=O)NC(=O)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



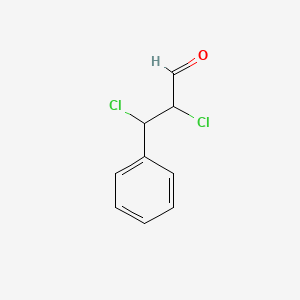
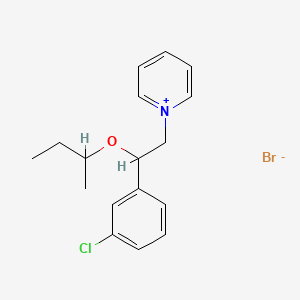
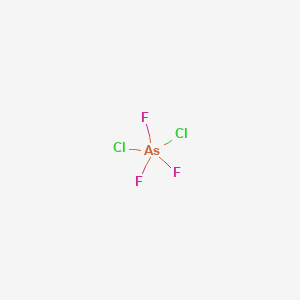


![2-[2-Amino-6-(2-phenylethylsulfanyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14712607.png)
![[(But-2-yn-1-yl)selanyl]benzene](/img/structure/B14712611.png)
